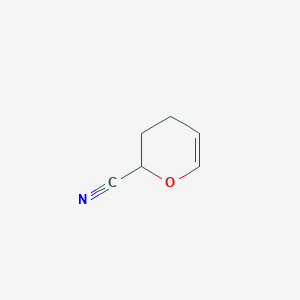

3,4-dihydro-2H-pyran-2-carbonitrile

説明

3,4-dihydro-2H-pyran-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that have a wide range of applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of the pyran ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3,4-dihydro-2H-pyran-2-carbonitrile can be synthesized through various methods. One common method involves the reaction of tetrahydrofurfuryl alcohol with a cyano group donor under acidic conditions. The reaction typically proceeds through a dehydration step, followed by cyclization to form the pyran ring.

Another method involves the use of allyl ethers and Grubbs’ catalysts in an olefin metathesis/double bond migration sequence. This method is catalyzed by ruthenium carbene complexes and activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound often involves the use of modified gamma alumina as a catalyst for the dehydration of tetrahydrofurfuryl alcohol. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3,4-dihydro-2H-pyran-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Lactones and carboxylic acids.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis

3,4-Dihydro-2H-pyran-2-carbonitrile serves as a key intermediate in the synthesis of various compounds, particularly in the formation of tetrahydropyranyl ethers. These ethers are valuable for protecting hydroxyl groups in alcohols, which is crucial in complex organic synthesis processes. For example, it can be used to protect sterol hydroxyls and the 2'-hydroxyl group in ribonucleoside-3'-phosphates .

Reactivity with Aldehydes and Ketones

The compound can react with α,β-unsaturated aldehydes to produce more complex structures, including bicyclic dihydropyranones. This reaction has been optimized using different catalysts such as N-heterocyclic carbenes (NHCs), leading to high yields and enantiomeric excesses . The ability to form diverse structural motifs through these reactions makes it a valuable tool in drug discovery and development.

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological activities. For instance, compounds synthesized from this intermediate have been explored for their potential as anti-cancer agents and other therapeutic applications. The incorporation of the carbonitrile group enhances the biological activity of these molecules by modulating their pharmacokinetic properties .

Synthesis of Alkaloids

This compound is also utilized in synthesizing yohimbine-type alkaloids, which are known for their broad pharmacological spectrum. The synthetic pathways often involve multi-step reactions where this compound acts as a crucial building block .

Polymer Science

Polymerization Applications

this compound can undergo polymerization either with itself or with other unsaturated compounds. This property is exploited in creating poly(oxymethylene) polymers that are stabilized against basic media by blocking terminal hydroxyl groups with dihydropyran derivatives . Such polymers have potential applications in materials science due to their improved stability and performance characteristics.

Table 1: Summary of Applications

Case Study: Synthesis of Bicyclic Dihydropyranones

Recent studies have demonstrated the efficient synthesis of bicyclic dihydropyranones using this compound as a substrate. By optimizing reaction conditions with various catalysts and bases, researchers achieved yields exceeding 90% in some cases. This highlights the compound's utility in generating complex structures for pharmaceutical development .

作用機序

The mechanism of action of 3,4-dihydro-2H-pyran-2-carbonitrile involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The pyran ring structure allows for interactions with biological molecules, potentially leading to biological activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

3,4-Dihydro-2H-pyran: Lacks the cyano group, making it less reactive in certain chemical reactions.

2,3-Dihydro-4H-pyran: Another isomer with different chemical properties.

Tetrahydropyran: Fully saturated pyran ring, used as a protecting group in organic synthesis.

Uniqueness

3,4-dihydro-2H-pyran-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

特性

IUPAC Name |

3,4-dihydro-2H-pyran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRLGNIHOZMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-91-2 | |

| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran,4-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。